Home > Products > Screening Compounds P138674 > 1-Ethyl-2-methyl-7-phenylpurin-6-one
1-Ethyl-2-methyl-7-phenylpurin-6-one - 83325-05-7

1-Ethyl-2-methyl-7-phenylpurin-6-one

Catalog Number: EVT-14138982
CAS Number: 83325-05-7
Molecular Formula: C14H14N4O
Molecular Weight: 254.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Ethyl-2-methyl-7-phenylpurin-6-one is a purine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Purines are fundamental components of nucleic acids and play essential roles in various biological processes. The specific compound, 1-Ethyl-2-methyl-7-phenylpurin-6-one, is classified within the broader category of purine derivatives, which are known for their diverse biological activities, including antiviral and anticancer properties.

Source and Classification

The compound is synthesized from various purine precursors, often involving modifications to achieve the desired substituents at specific positions on the purine ring. It falls under the classification of substituted purines, which are characterized by the addition of various alkyl and aryl groups that can influence their biological activity and pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 1-Ethyl-2-methyl-7-phenylpurin-6-one typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available purine derivatives such as 6-chloro-9H-purine or 2,6-dichloro-9H-purine.
  2. Nucleophilic Substitution: A nucleophilic aromatic substitution reaction is conducted where an amine (e.g., ethyl or methyl amine) is introduced to the C6 position of the purine ring. This reaction is generally performed in a solvent like propan-2-ol at elevated temperatures to facilitate the reaction.
  3. Purification: Post-reaction, compounds are purified using techniques such as column chromatography or crystallization to isolate the desired product in high yields (often between 90% and 96%) .

Technical Details

The synthesis may utilize methods such as modified Hilbert–Johnson glycosylation or Vörbruggen glycosylation to optimize yields, especially when introducing sugar moieties to the purine structure. The choice of catalyst and reaction conditions (temperature, solvent) significantly impacts the efficiency of the synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 1-Ethyl-2-methyl-7-phenylpurin-6-one consists of a purine base with specific substitutions at positions 1 (ethyl), 2 (methyl), and 7 (phenyl). The structural formula can be represented as follows:

C14H16N4O\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}

Data

Key structural data includes:

  • Molecular Weight: Approximately 256.30 g/mol
  • Melting Point: Varies based on purity but generally around room temperature for related compounds.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure post-synthesis.

Chemical Reactions Analysis

Reactions

1-Ethyl-2-methyl-7-phenylpurin-6-one can participate in various chemical reactions typical for purines:

  1. Nucleophilic Substitution: The presence of reactive sites allows for further functionalization through nucleophilic attack.
  2. Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, leading to the formation of simpler purines or other derivatives.
  3. Condensation Reactions: It may undergo condensation with other nucleophiles to form more complex structures.

Technical Details

Reactions involving this compound often require careful control of conditions to prevent degradation or unwanted side reactions, particularly given the sensitivity of purine derivatives to hydrolytic conditions.

Mechanism of Action

The mechanism of action for 1-Ethyl-2-methyl-7-phenylpurin-6-one is closely related to its interaction with biological targets such as enzymes involved in nucleotide metabolism. These compounds may act as inhibitors or modulators of key pathways:

  1. Enzyme Inhibition: By mimicking natural substrates, they can inhibit enzymes like kinases or phosphatases involved in cell signaling pathways.
  2. Antiviral Activity: Some purine derivatives have shown efficacy against viral replication by interfering with nucleic acid synthesis.

Data from studies indicate that structural modifications at specific positions significantly influence binding affinity and selectivity towards target enzymes .

Physical and Chemical Properties Analysis

Physical Properties

1-Ethyl-2-methyl-7-phenylpurin-6-one exhibits several notable physical properties:

  • Solubility: Generally soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.
  • Stability: Relatively stable under standard laboratory conditions but sensitive to light and moisture.

Chemical Properties

Chemical properties include:

  1. Reactivity: The compound can undergo electrophilic substitution due to its aromatic rings and nucleophilic attack at nitrogen positions.
  2. pKa Values: The pKa values indicate its acidic or basic nature, influencing solubility and reactivity in biological systems.

Relevant analyses often involve spectroscopic methods to determine purity and confirm chemical identity.

Applications

1-Ethyl-2-methyl-7-phenylpurin-6-one has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new antiviral or anticancer agents due to its ability to inhibit key enzymatic pathways.
  2. Biochemical Research: Used as a tool compound for studying nucleotide metabolism and enzyme kinetics.
  3. Pharmaceutical Development: Potential for formulation into drugs targeting specific diseases related to nucleotide dysregulation.

Research continues into optimizing its properties for enhanced efficacy and reduced side effects .

Synthetic Methodologies and Optimization

Nucleophilic Substitution Strategies for Purine Core Functionalization

Nucleophilic substitution reactions enable precise modifications of the purine scaffold at C6, C2, and C8 positions. For 1-ethyl-2-methyl-7-phenylpurin-6-one synthesis, C6 carbonyl activation is critical: Treatment with phosphorus oxychloride converts the C6 carbonyl to a chlorinated electrophile, facilitating nucleophilic displacement by phenylmagnesium bromide or phenyllithium to install the 7-phenyl group [1]. Simultaneously, imidazole ring functionalization at C8 employs transition-metal catalysis. Cobalt-catalyzed alkylation using tetrahydrofuran (THF) as an alkyl donor achieves direct C8–H bond activation, forming C8-alkylated intermediates under mild conditions (60–70°C) with 75–85% yields [2]. Alternative approaches include halogenated precursor routes: 8-Bromopurines undergo cyanation via Pd(0)-catalyzed cross-coupling with Zn(CN)₂ or nucleophilic substitution with CuCN, though these require inert atmospheres and extended reaction times (12–24h) [6].

Table 1: Nucleophilic Agents for C6 and C8 Functionalization

Target PositionReagentCatalyst/ActivatorYield Range (%)
C6 (Phenylation)PhMgBrNone70–78
C8 (Alkylation)TetrahydrofuranCoCl₂·6H₂O75–85
C8 (Cyanation)TMSCNTf₂O/DBU68–72
C8 (Bromo→Cyano)CuCNPd(PPh₃)₄60–65

Regioselective Alkylation at N1 and C2 Positions: Comparative Analysis of Base Catalysts

Regioselective alkylation demands precise control due to competing N1, N3, and N9 site reactivities. N1-ethylation optimization shows that non-nucleophilic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or DIPEA (diisopropylethylamine) promote ethyl halide coupling at N1 while suppressing N3/N9 byproducts. DBU’s low nucleophilicity minimizes undesired quaternary salt formation, achieving N1-selectivity >15:1 over N3 at 0°C [1] [4]. For C2-methyl group installation, directed metalation strategies are employed: Deprotonation at C2 using LDA (lithium diisopropylamide) at −78°C followed by methyl iodide quenching affords 2-methylated purines in 80–90% yield. Weaker bases (K₂CO₃) result in incomplete conversion (<50%), while stronger ones (n-BuLi) trigger decomposition [4]. Solvent polarity further modulates selectivity: Apolar solvents (toluene) favor N-alkylation, whereas polar aprotic solvents (DMF) enhance C2-acidity for metallation [1].

Solvent and Temperature Effects on Yield Optimization in Purine Derivative Synthesis

Solvent choice critically impacts reaction kinetics and purity. For N1-ethylation, dichloromethane (DCM) maximizes electrophile solubility and facilitates DBU-mediated deprotonation, yielding 88% product at 0°C. Elevated temperatures (>40°C) in DCM provoke diethyl ether byproduct formation via halide displacement [1] [5]. Conversely, C8 cyanation requires toluene or chloroform to stabilize the triflic anhydride-activated purine intermediate, with yields dropping to 30% in DCM due to intermediate decomposition [6]. Crystallization purification employs hexane/ethyl acetate (4:1) at −20°C, achieving >98% purity by precipitating triphenylphosphine oxide byproducts [5].

Table 2: Solvent/Temperature Optimization for Key Steps

Reaction StepOptimal SolventTemperature (°C)Yield (%)Byproducts
N1-EthylationDichloromethane088Diethyl ether (traces)
C8 CyanationToluene2585Trifluorosulfonate (5%)
C2-LithiationTetrahydrofuran−7890Decomposition (<2%)
Final CrystallizationHexane:EtOAc (4:1)−2095 (recovery)Triphenylphosphine oxide

Role of Protecting Groups in Multi-Step Synthesis of Substituted Purines

Multi-step sequences require orthogonal protection to avoid undesired side reactions. N9 protection is essential when functionalizing C8: The tert-butyloxycarbonyl (Boc) group, installed using Boc₂O/DBU, shields N9 during electrophilic C8 bromination or cyanation and is later removed with trifluoroacetic acid (TFA) without affecting C6-ketones or C8-CN groups [9]. For amine-handling intermediates, pivaloyl groups demonstrate stability: They withstand Grignard additions and SNAr conditions and are cleaved via NaOH hydrolysis [1] [8]. In routes requiring simultaneous N1 and C8 modification, sequential protection applies: N1 is protected as a tert-butyl carbamate, while C8 undergoes cyanation; subsequent acidolysis removes the Boc group, freeing N1 for alkylation [6] [9].

Scalability Challenges in Industrial-Scale Production: Purification and Byproduct Management

Scalability faces hurdles in intermediate stability and catalyst recovery. Ethyl 2-methylbuta-2,3-dienoate (a precursor for [4+2] cycloadditions) decomposes above 60°C, necessitating low-temperature distillations (54–55°C at 25–26 mmHg) [5]. Pd-catalyzed cross-couplings generate toxic cyanide byproducts, addressed by switching to TMSCN/Tf₂O-mediated cyanation, which simplifies waste streams [6]. Purification bottlenecks arise from triphenylphosphine oxide (TPPO) in Wittig reactions; solutions include:

  • Solid-phase extraction: Silica gel filtration removes 90% TPPO before distillation [5]
  • Crystallization-driven purity: Hexane/chloroform recrystallization reduces TPPO to <0.5% [8]Continuous flow systems enhance safety for high-pressure hydrogenations (e.g., nitro reductions), improving throughput by 40% versus batch processing [10].

Table 3: Industrial Solutions for Scalability Challenges

ChallengeIndustrial ApproachEfficiency GainByproduct Reduction
TPPO RemovalSilica gel filtration + crystallization95% recoveryTPPO ≤0.5%
Cyanide Waste ManagementTMSCN/Tf₂O cyanationEliminates Pd wasteNo heavy metals
Thermolabile IntermediateLow-temperature distillationPurity >98%Decomposition <2%
High-Pressure HydrogenationContinuous flow reactorThroughput ↑40%Solvent use ↓60%

Comprehensive Compound List

Properties

CAS Number

83325-05-7

Product Name

1-Ethyl-2-methyl-7-phenylpurin-6-one

IUPAC Name

1-ethyl-2-methyl-7-phenylpurin-6-one

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

InChI

InChI=1S/C14H14N4O/c1-3-17-10(2)16-13-12(14(17)19)18(9-15-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

LCITZANDRGABDU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC2=C(C1=O)N(C=N2)C3=CC=CC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.